3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex heterocyclic compound It features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with additional substituents including a bromine atom, a methyl group, and a pyrrolo[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazoles and formamide derivatives.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the pyrrolo[3,4-c]pyrazole moiety: This step may involve coupling reactions using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions for attaching various substituents.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines and their derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable, conjugated systems.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1H-pyrazole
- 3-bromo-4-fluoro-1-methyl-1H-pyrazole
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its fused bicyclic system and the presence of multiple functional groups. This structural complexity provides a higher degree of reactivity and potential for diverse applications in various fields.
Biological Activity
3-Bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 1258652-81-1) is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole derivatives known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
The molecular formula for this compound is C12H12BrN7, with a molecular weight of 334.17 g/mol. The structure includes a bromine atom and several nitrogen atoms within its heterocyclic rings, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H12BrN7 |
Molecular Weight | 334.17 g/mol |
CAS Number | 1258652-81-1 |
SMILES | Cc1[nH]nc2c1CN(c1ncnc3c1c(Br)nn3C)C2 |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly focusing on their anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
Research indicates that compounds within the pyrazolo family exhibit significant antitumor effects. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor proliferation, such as BRAF(V600E) and EGFR pathways. These pathways are critical in various cancers, including melanoma and non-small cell lung cancer.
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives could enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin through synergistic mechanisms .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation.
- Potential Applications : This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented:
- Broad-Spectrum Activity : Some studies report that certain pyrazole compounds exhibit activity against a range of bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and various phytopathogenic fungi .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
-
Combination Therapy in Cancer Treatment :
- A study evaluated the effects of combining this compound with standard chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy compared to individual treatments alone.
-
In Vivo Models :
- Animal studies demonstrated significant tumor reduction when treated with this compound in murine models of cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Properties
Molecular Formula |
C12H12BrN7 |
---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
3-bromo-1-methyl-4-(3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazol-5-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12BrN7/c1-6-7-3-20(4-8(7)17-16-6)12-9-10(13)18-19(2)11(9)14-5-15-12/h5H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
MXRCYWDZQYNNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CN(CC2=NN1)C3=NC=NC4=C3C(=NN4C)Br |
Origin of Product |
United States |
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